molecular formula C19H17NO B1655716 9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 41175-05-7

9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B1655716
CAS No.: 41175-05-7
M. Wt: 275.3 g/mol
InChI Key: KOEAQSVFZXPGBU-UHFFFAOYSA-N
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Description

9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a useful research compound. Its molecular formula is C19H17NO and its molecular weight is 275.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

41175-05-7

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

9-benzyl-2,3-dihydro-1H-carbazol-4-one

InChI

InChI=1S/C19H17NO/c21-18-12-6-11-17-19(18)15-9-4-5-10-16(15)20(17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2

InChI Key

KOEAQSVFZXPGBU-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil; 0.207 g, 5.18 mmol) is washed three times with hexane. DMF (3 mL) is added, followed by 36B added in portions. A moderate exotherm ensued; THF (3 mL) is added. After ten minutes benzyl bromide (1.047 g, 6.12 mmol) is added. After stirring for 4 h, an additional 0.1 g of benzyl bromide is added. The mixture is stirred overnight and then the solvents are removed; the residue is partitioned between CH2C2 and aq. sodium bicarbonate. The organic layers are dried over sodium sulfate. Chromatography on silica gel (150 mL) using CH3OH—CH2Cl2 (1/99) as eluent, followed by re-chromatography of mixed fractions using EtOAc-hexane (30/70), gave 1.023 g (79%) of the title compound; mp 157.0-157.5° C.; IR (drift) 2940, 1636, 1610, 1530, 1484, 1464, 1445, 1399, 1357, 1187, 1133, 749, 742, 731, 698 cm−1; 1H NMR (CDCl3) δ2.23, 2.60, 2.88, 5.34, 7.03, 7.2-7.3, 8.30. Anal. Calcd for C19H17NO: C, 82.88; H, 6.22; N, 5.09. Found: C, 82.51; H, 6.21; N, 5.13.
Quantity
0.207 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
36B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
1.047 g
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
reactant
Reaction Step Six
Yield
79%

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